molecular formula C14H16Br2N2O B1460494 6,8-Dibromo-3-cyclohexyl-3,4-dihydro-2(1H)-quinazolinone CAS No. 21237-84-3

6,8-Dibromo-3-cyclohexyl-3,4-dihydro-2(1H)-quinazolinone

Katalognummer: B1460494
CAS-Nummer: 21237-84-3
Molekulargewicht: 388.1 g/mol
InChI-Schlüssel: KOZPRTSDKAZDSN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6,8-Dibromo-3-cyclohexyl-3,4-dihydro-2(1H)-quinazolinone is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are used in various pharmaceutical applications. The presence of bromine atoms and a cyclohexyl group in this compound may impart unique chemical properties and potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dibromo-3-cyclohexyl-3,4-dihydro-2(1H)-quinazolinone typically involves the following steps:

    Cyclohexyl Group Introduction: The cyclohexyl group can be introduced through a Friedel-Crafts alkylation reaction using cyclohexyl chloride and a Lewis acid catalyst such as aluminum chloride (AlCl3).

    Cyclization: The final step involves the cyclization of the intermediate to form the quinazolinone ring. This can be achieved through a condensation reaction using a suitable amine and a carbonyl compound under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation.

Analyse Chemischer Reaktionen

Types of Reactions

6,8-Dibromo-3-cyclohexyl-3,4-dihydro-2(1H)-quinazolinone can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Reduction Reactions: The compound can be reduced to remove the bromine atoms or to convert the quinazolinone ring to a more saturated form.

    Oxidation Reactions: The compound can undergo oxidation to introduce additional functional groups or to modify the existing ones.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used in solvents like tetrahydrofuran (THF) or ethanol.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used in acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while reduction may yield more saturated compounds.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound for studying biological pathways and mechanisms.

    Medicine: As a lead compound for the development of new pharmaceuticals with potential therapeutic effects.

    Industry: As an intermediate in the production of agrochemicals, dyes, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 6,8-Dibromo-3-cyclohexyl-3,4-dihydro-2(1H)-quinazolinone would depend on its specific biological target. Generally, quinazolinone derivatives are known to interact with various enzymes, receptors, and proteins, modulating their activity and leading to therapeutic effects. The presence of bromine atoms and a cyclohexyl group may enhance its binding affinity and specificity towards certain molecular targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6,8-Dichloro-3-cyclohexyl-3,4-dihydro-2(1H)-quinazolinone: Similar structure with chlorine atoms instead of bromine.

    6,8-Dibromo-3-phenyl-3,4-dihydro-2(1H)-quinazolinone: Similar structure with a phenyl group instead of a cyclohexyl group.

    6,8-Dibromo-3-methyl-3,4-dihydro-2(1H)-quinazolinone: Similar structure with a methyl group instead of a cyclohexyl group.

Uniqueness

6,8-Dibromo-3-cyclohexyl-3,4-dihydro-2(1H)-quinazolinone is unique due to the presence of both bromine atoms and a cyclohexyl group, which may impart distinct chemical and biological properties compared to its analogs. These structural features may influence its reactivity, stability, and interaction with biological targets.

Biologische Aktivität

6,8-Dibromo-3-cyclohexyl-3,4-dihydro-2(1H)-quinazolinone is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research. This article explores its synthesis, biological evaluation, and mechanisms of action, supported by data tables and relevant case studies.

  • Molecular Formula : C14H16Br2N2O
  • Molecular Weight : 388.10 g/mol
  • CAS Number : 21237-84-3

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include bromination and cyclization processes. These methods yield various derivatives which can be evaluated for biological activity.

Antitumor Activity

Research has demonstrated that derivatives of quinazolinones exhibit potent antitumor properties. A study evaluated the cytotoxic effects of several 6,8-dibromo derivatives against human breast carcinoma cell lines (MCF-7). The findings are summarized in the table below:

Compound IDIC50 (µg/mL)Comparison to Doxorubicin (IC50 = 0.5 µg/mL)
XIIIb1.7Significantly more potent
IX1.8Significantly more potent
XIVd5.4More potent
XIVb6.84More potent
XIVe10.8Comparable
XIIIa13.9Comparable
XIVc15.7Comparable
XVc29.6Less potent
XIVa-Not tested

These compounds showed significant cytotoxic effects with IC50 values much lower than that of doxorubicin, indicating their potential as effective chemotherapeutic agents .

The mechanism by which these compounds exert their antitumor effects is thought to involve the inhibition of topoisomerase II enzymes, which play a crucial role in DNA replication and repair. The inhibition leads to DNA damage and subsequent apoptosis in cancer cells .

Case Studies

  • Case Study on MCF-7 Cells : In a controlled study involving MCF-7 cells, treatment with compound XIIIb resulted in a marked decrease in cell viability compared to untreated controls, highlighting its potential as a therapeutic agent against breast cancer .
  • Topoisomerase Inhibition : Another study focused on the topoisomerase II inhibitory activity of related quinazolinone derivatives found that these compounds could induce G2/M phase arrest in cancer cell lines, further validating their role as antitumor agents .

Eigenschaften

IUPAC Name

6,8-dibromo-3-cyclohexyl-1,4-dihydroquinazolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16Br2N2O/c15-10-6-9-8-18(11-4-2-1-3-5-11)14(19)17-13(9)12(16)7-10/h6-7,11H,1-5,8H2,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOZPRTSDKAZDSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CC3=C(C(=CC(=C3)Br)Br)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16Br2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,8-Dibromo-3-cyclohexyl-3,4-dihydro-2(1H)-quinazolinone
Reactant of Route 2
Reactant of Route 2
6,8-Dibromo-3-cyclohexyl-3,4-dihydro-2(1H)-quinazolinone
Reactant of Route 3
Reactant of Route 3
6,8-Dibromo-3-cyclohexyl-3,4-dihydro-2(1H)-quinazolinone
Reactant of Route 4
Reactant of Route 4
6,8-Dibromo-3-cyclohexyl-3,4-dihydro-2(1H)-quinazolinone
Reactant of Route 5
Reactant of Route 5
6,8-Dibromo-3-cyclohexyl-3,4-dihydro-2(1H)-quinazolinone
Reactant of Route 6
Reactant of Route 6
6,8-Dibromo-3-cyclohexyl-3,4-dihydro-2(1H)-quinazolinone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.